Inpyrfluxam

Catalog No.
S6881876
CAS No.
1352994-67-2
M.F
C18H21F2N3O
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inpyrfluxam

CAS Number

1352994-67-2

Product Name

Inpyrfluxam

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide

Molecular Formula

C18H21F2N3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)/t10-/m1/s1

InChI Key

YTCIYOXHHQLDEI-SNVBAGLBSA-N

SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Mode of Action

Understanding how Inpyrfluxam works is crucial for researchers. Studies have shown that it disrupts a vital fungal enzyme called succinate dehydrogenase (SDHI) within the mitochondria of the fungus. This enzyme plays a key role in the fungus's energy production, and inhibiting it leads to stunted growth and ultimately death of the fungal pathogen [].

Researchers are actively investigating the specific binding site of Inpyrfluxam on the SDHI enzyme. This knowledge can help develop more targeted fungicides and potentially overcome resistance issues that may arise with prolonged use [].

Efficacy Studies

A significant portion of scientific research on Inpyrfluxam focuses on its effectiveness against various fungal diseases. These studies are conducted in controlled environments like greenhouses or through field trials. Researchers evaluate factors like application rates, timing, and spectrum of activity against specific fungal pathogens [].

For example, a recent study published in Plant Disease Management investigated the efficacy of Inpyrfluxam against Sclerotinia sclerotiorum, a fungus that causes Sclerotinia rot in vegetables. The study found that Inpyrfluxam seed treatment significantly reduced disease incidence compared to the control group [].

Environmental Fate

Another important area of scientific research concerns the environmental impact of Inpyrfluxam. Researchers study the breakdown of the fungicide in soil and water, its potential for leaching, and its effects on non-target organisms like beneficial insects and soil microbes [].

Inpyrfluxam is a novel fungicide classified as a succinate dehydrogenase inhibitor (SDHI). Developed by Sumitomo Chemical Company, it exhibits broad-spectrum activity against various fungal pathogens, particularly those affecting agricultural crops. The compound is primarily utilized to combat diseases such as seed decay, damping-off, and root rot caused by fungi like Rhizoctonia species . Inpyrfluxam is characterized by its white powder form, low volatility, and good stability in formulated products .

The primary metabolic reactions of inpyrfluxam include:

  • N-Demethylation: This process involves the removal of a methyl group from the nitrogen atom in the chemical structure.
  • Oxidation: Specifically, oxidation occurs at the 1',1'-dimethyl group of the indane ring.
  • Glucuronide Conjugation: This reaction leads to the formation of glucuronides, which are more water-soluble metabolites that facilitate excretion from biological systems .

The degradation of inpyrfluxam in aquatic environments has been studied, revealing that it reacts with hydroxyl radicals at a significant rate, indicating its potential for photodegradation in water .

As an SDHI, inpyrfluxam disrupts mitochondrial respiration in fungi by inhibiting succinate dehydrogenase, an enzyme critical for energy production. This mechanism results in the cessation of fungal growth and ultimately leads to cell death. Inpyrfluxam has demonstrated efficacy against a wide range of fungal pathogens, making it a valuable tool in agricultural pest management . Additionally, studies indicate that it possesses moderate acute toxicity to mammals but shows low dermal and inhalational toxicity .

The synthesis of inpyrfluxam involves several steps that are proprietary to Sumitomo Chemical Company. While specific details are not publicly disclosed, it typically includes the formation of key intermediates followed by coupling reactions that yield the final product. The compound's physicochemical properties have been evaluated to ensure its stability and effectiveness as a fungicide .

Inpyrfluxam is primarily used in agriculture for protecting crops such as:

  • Apples
  • Peanuts
  • Soybeans
  • Sugar beets
  • Corn

It can be applied through various methods including foliar spray and soil treatments. The compound is particularly effective against seedling diseases and has been registered for use in multiple countries, with ongoing evaluations for additional registrations .

Research on inpyrfluxam's interactions with other chemicals and its environmental fate has highlighted its persistence in aquatic systems and potential toxicity to non-target organisms. The U.S. Environmental Protection Agency has conducted assessments indicating that while inpyrfluxam may adversely affect certain listed species under the Endangered Species Act, it is generally not expected to jeopardize their existence . Additionally, studies have shown that its major transformation products exhibit significantly lower toxicity compared to the parent compound .

Several compounds share structural or functional similarities with inpyrfluxam. These include:

Compound NameClassUnique Features
FluxapyroxadSuccinate Dehydrogenase InhibitorBroad-spectrum activity against various fungi
PenthiopyradSuccinate Dehydrogenase InhibitorUsed for similar crop protection applications
BixafenSuccinate Dehydrogenase InhibitorExhibits unique resistance management properties

Inpyrfluxam stands out due to its specific efficacy against Rhizoctonia species and its unique metabolic pathways which result in a diverse range of metabolites that can affect its environmental impact and toxicity profile .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.16526863 g/mol

Monoisotopic Mass

333.16526863 g/mol

Heavy Atom Count

24

UNII

7YP4CC6D7C

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 11-23-2023

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